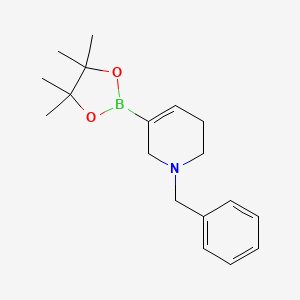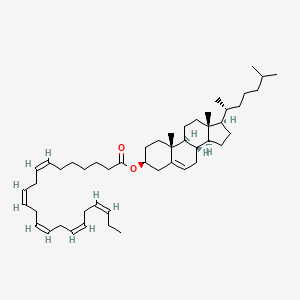
cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate)
Vue d'ensemble
Description
Cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate), also known as cholesterol 1-(7Z,10Z,13Z,16Z,19Z-docosapentaenoic acid) or 22:5(7Z,10Z,13Z,16Z,19Z) cholesterol ester, belongs to the class of organic compounds known as cholesteryl esters .
Physical And Chemical Properties Analysis
This compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . For more detailed physical and chemical properties, you may refer to specialized databases or resources .Applications De Recherche Scientifique
Cardiovascular Disease Treatment
Cholesteryl ester transfer protein (CETP) inhibitors have been studied for their potential in treating cardiovascular diseases . CETP, synthesized by the liver, regulates LDL-C and high-density lipoprotein cholesterol (HDL-C) through the bidirectional transfer of lipids . The novelty of CETP inhibitors has granted new focus towards increasing HDL-C, besides lowering LDL-C strategies .
Drug Development
The compound has been used in the development of novel CETP inhibitors using virtual screening techniques . These inhibitors have the potential to improve lipid profiles and are promising leads for drug development .
Lipidomics
Mass spectrometry, an analytical method of choice for detecting cholesterol and cholesteryl esters in biological samples, has often proved a challenge in developing lipidomics compatible due to the hydrophobicity, chemically inert nature and poor ionization of these neutral lipids .
Atherosclerosis Research
CETP deficiency is an independent ASCVD risk factor , a finding that was inconsistent with strategies to reduce ASCVD via CETP inhibition . This has implications for research into atherosclerosis, a disease where plaque builds up inside your arteries .
Lipid Extraction
Cholesteryl esters have been used in lipid extraction methods, such as the one described by Matyash et al., which uses methyl-tert-butyl ether for high-throughput lipidomics .
Structural Analysis
Structural analysis of CETP has proposed three models: shuttle, tunnel, and dimer tunnel . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL .
Mécanisme D'action
Target of Action
The primary target of 22:5 Cholesteryl Ester (CE), also known as cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate), cholesteryl docosapentaenoate, or CE(22:5), is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) .
Mode of Action
CE interacts with CETP, which has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The N-terminal β-barrel structure of CETP penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors, such as CE, enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream .
Biochemical Pathways
CE plays a vital role in the lipid transport pathway, modulating plasma lipoproteins-cholesterol concentrations . It is involved in the transfer of cholesteryl esters among lipoproteins, a process that can be modulated by CETP activity and its inhibition .
Pharmacokinetics
It is known that similar cetp inhibitors, such as ckd519, have been shown to have a long elimination half-life . The absorption, distribution, metabolism, and excretion (ADME) properties of CE would need further investigation for a comprehensive understanding.
Result of Action
The interaction of CE with CETP results in a decrease in the transfer of cholesterol esters from HDL to LDL . This leads to a reduction in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis . It effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Action Environment
The action of CE is influenced by various environmental factors. For instance, the presence of other lipoproteins in the plasma can affect the efficiency of CE transfer . Additionally, the liver plays a crucial role in the hydrolysis of CE, where free cholesterol is either converted into bile acid or transported into bile by ABCG5 and ABCG8 and then excreted into feces . Therefore, liver function and health can significantly impact the action and efficacy of CE.
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,30,39-40,42-46H,7,10,13,16,19,22-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZNHXNFMEUGA-DCDLNIKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of CE(22:5) in the context of diet and coronary heart disease?
A1: Research suggests that CE(22:5) may serve as a potential lipidomic marker for diet quality and could be linked to the risk of coronary heart disease (CHD). A study involving American Indians found that higher baseline levels of CE(22:5) were associated with an increased risk of CHD, independent of established risk factors. [] This suggests a potential role of CE(22:5) in CHD development, possibly influenced by dietary habits.
Q2: How does the lipid profile of vegans differ from omnivores regarding CE(22:5)?
A2: Interestingly, a study comparing Dutch vegans and omnivores found contrasting levels of CE(22:5) in their lipid profiles. Vegans exhibited lower levels of CE(22:5) in their triglycerides compared to omnivores. [] This difference could be attributed to the dietary sources of docosapentaenoic acid (DPA), a precursor to CE(22:5), which is primarily found in fatty fish and seafood, food sources typically absent from vegan diets.
Q3: What analytical techniques were employed to study CE(22:5) in the context of these research papers?
A3: Both studies utilized advanced mass spectrometry techniques to analyze and quantify CE(22:5). The study involving American Indians employed mixed effects linear regression and Cox frailty models to correlate CE(22:5) levels with diet quality and CHD risk. [] The comparison between Dutch vegans and omnivores involved measuring fatty acid compositions in various compartments, including erythrocytes, platelets, plasma cholesterol esters, and plasma triglycerides. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



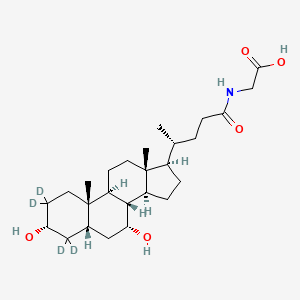
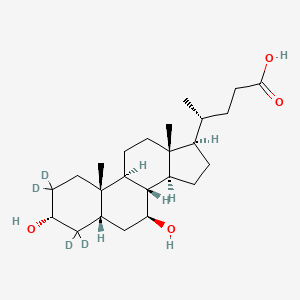
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)

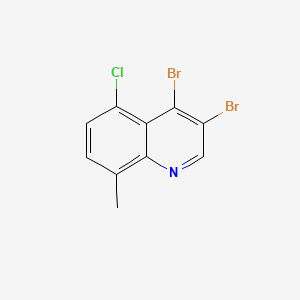
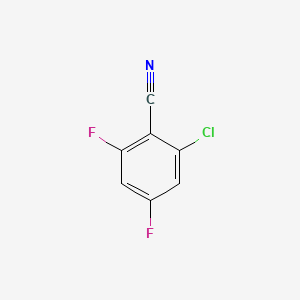
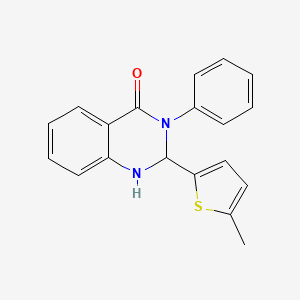

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)
![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)

![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)
